molecular formula C22H15ClN2O6 B11067327 N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide

N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide

Cat. No.: B11067327
M. Wt: 438.8 g/mol
InChI Key: BNADFMGMVWNDDD-UHFFFAOYSA-N
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Description

N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin core, a chlorobenzoyl group, and a nitrobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide typically involves multiple steps:

    Formation of the Benzodioxin Core: The benzodioxin core can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the benzodioxin intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin core, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may serve as a probe for studying enzyme interactions, particularly those involving nitroaromatic compounds. Its ability to undergo reduction makes it useful in investigating reductive enzyme mechanisms.

Medicine

In medicine, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory or anticancer properties, due to the presence of the nitro and benzodioxin moieties.

Industry

Industrially, this compound could be utilized in the development of advanced materials, such as polymers with specific electronic or optical properties, owing to its aromatic and nitro functionalities.

Mechanism of Action

The mechanism by which N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxin core may also interact with specific proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide is unique due to the presence of the chlorobenzoyl group, which can influence its reactivity and interaction with biological targets. Compared to its fluorinated or methylated analogs, the chlorinated version may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C22H15ClN2O6

Molecular Weight

438.8 g/mol

IUPAC Name

N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide

InChI

InChI=1S/C22H15ClN2O6/c23-17-7-2-1-6-15(17)21(26)16-11-19-20(31-9-8-30-19)12-18(16)24-22(27)13-4-3-5-14(10-13)25(28)29/h1-7,10-12H,8-9H2,(H,24,27)

InChI Key

BNADFMGMVWNDDD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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